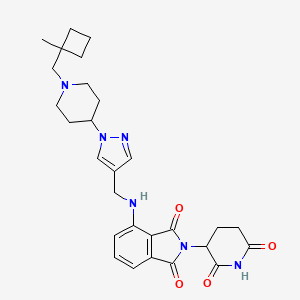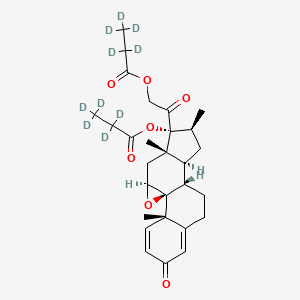
Vitamin D3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D3-13C, also known as cholecalciferol-13C, is a labeled form of vitamin D3 where the carbon atoms are enriched with the stable isotope carbon-13. This labeling allows for detailed studies of the metabolic pathways and mechanisms of action of vitamin D3 using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. Vitamin D3 is crucial for maintaining calcium and phosphorus homeostasis in the body, and its deficiency can lead to various health issues, including rickets and osteoporosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3-13C typically involves the photochemical conversion of 7-dehydrocholesterol-13C to cholecalciferol-13C. This process is initiated by ultraviolet (UV) irradiation, which induces the cleavage of the B-ring in 7-dehydrocholesterol-13C, forming prethis compound. This intermediate then undergoes a thermal isomerization to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of 7-dehydrocholesterol-13C from yeast or other sources, followed by UV irradiation and thermal isomerization. The final product is purified using chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin D3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 25-hydroxythis compound and further to 1,25-dihydroxythis compound, the biologically active form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and various oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
- 25-Hydroxythis compound
- 1,25-Dihydroxythis compound
- Various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Vitamin D3-13C is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
- Chemistry : Used in NMR and mass spectrometry studies to understand the structure and dynamics of vitamin D3 and its metabolites .
- Biology : Helps in studying the metabolic pathways and the role of vitamin D3 in various biological processes .
- Medicine : Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D3 and its analogs .
- Industry : Employed in the development of vitamin D3 supplements and fortified foods .
Mecanismo De Acción
Vitamin D3-13C exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This heterodimer binds to vitamin D response elements in the DNA, modulating the transcription of target genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Vitamin D2-13C (Ergocalciferol-13C) : Similar to vitamin D3-13C but derived from ergosterol. It has an additional double bond and a methyl group on the side chain .
- 7-Dehydrocholesterol-13C : The precursor to this compound, used in the synthesis process .
- Ergosterol-13C : The precursor to vitamin D2-13C .
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which allows for detailed metabolic studies. It is more potent than vitamin D2-13C in terms of biological activity and is the preferred form for medical and research applications .
Propiedades
Fórmula molecular |
C27H44O |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-(113C)methyl(6,7-13C2)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1+1,2+1,19+1 |
Clave InChI |
QYSXJUFSXHHAJI-LCCKNAHGSA-N |
SMILES isomérico |
C[C@H](CCC[13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)






